REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][CH3:9])[C:4](=[O:10])[C:3]=1[N+:11]([O-])=O>[Pd].CCO.C1COCC1>[NH2:11][C:3]1[C:4](=[O:10])[N:5]([CH2:8][CH3:9])[CH:6]=[CH:7][C:2]=1[NH2:1] |f:2.3|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(N(C=C1)CC)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
EtOH THF
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO.C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
rinsing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(C=CC1N)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |